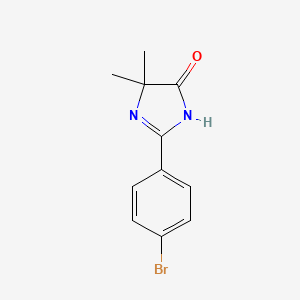![molecular formula C9H16ClNO B11763244 (5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine;hydrochloride](/img/structure/B11763244.png)
(5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine;hydrochloride is a chemical compound known for its unique tricyclic structure. This compound is often studied for its potential applications in various fields, including medicinal chemistry and pharmacology. Its structure consists of a tricyclic framework with an amine group and a hydrochloride salt, which enhances its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine;hydrochloride typically involves the following steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions. For example, starting from a suitable bicyclic precursor, a third ring can be introduced via intramolecular cyclization.
Introduction of the Amine Group: The amine group can be introduced through nucleophilic substitution reactions. Common reagents for this step include ammonia or primary amines.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Cyclization Reactions: Utilizing high-pressure reactors to facilitate the cyclization process.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance the efficiency and yield of the synthesis.
Purification and Crystallization: Using advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the amine group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed on the tricyclic core or the amine group using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: Its structure allows it to bind to specific receptors, aiding in the study of receptor-ligand interactions.
Medicine
Drug Development: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in the treatment of neurological disorders.
Antiviral Activity: Studies have shown that it may possess antiviral properties, making it useful in the development of antiviral drugs.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Manufacturing: Employed in the production of pharmaceutical compounds due to its stability and reactivity.
作用機序
The mechanism of action of (5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine;hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate binding. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
1-Adamantanamine hydrochloride: Similar tricyclic structure but differs in the position and nature of functional groups.
Memantine hydrochloride: Another tricyclic amine with similar pharmacological properties but different structural features.
Uniqueness
Structural Features: The presence of an oxatricyclic core distinguishes it from other similar compounds.
Reactivity: Its unique structure imparts distinct reactivity patterns, making it suitable for specific chemical transformations.
Pharmacological Profile:
特性
分子式 |
C9H16ClNO |
|---|---|
分子量 |
189.68 g/mol |
IUPAC名 |
(5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H15NO.ClH/c10-9-4-6-1-7(5-9)3-8(2-6)11-9;/h6-8H,1-5,10H2;1H/t6-,7+,8?,9?; |
InChIキー |
YEWFFFAYPIELAC-VSDGLZOYSA-N |
異性体SMILES |
C1[C@@H]2CC3C[C@H]1CC(C2)(O3)N.Cl |
正規SMILES |
C1C2CC3CC1CC(C2)(O3)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


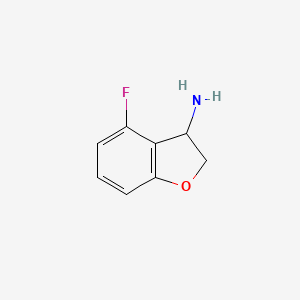
![2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11763167.png)
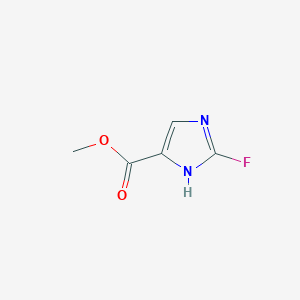
![3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B11763178.png)
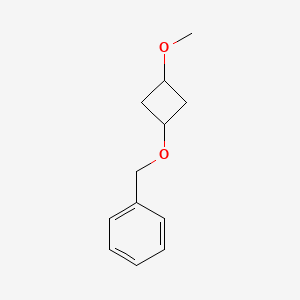
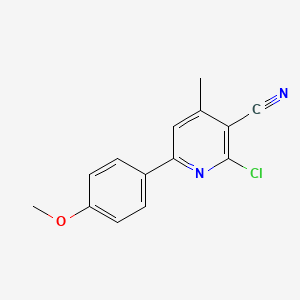
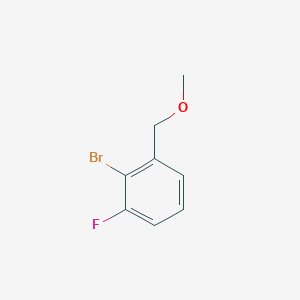
![9-(5-Methylpyridin-2-yl)-4-phenylhexahydro-2H-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborinin-4-ium-9-uide](/img/structure/B11763201.png)
![tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate](/img/structure/B11763208.png)

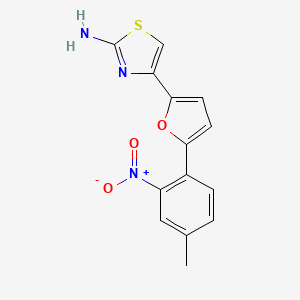
![(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate](/img/structure/B11763238.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-difluorophenyl)acetic acid](/img/structure/B11763241.png)
